molecular formula C12H7Cl2NO3 B6392415 5-(3,4-Dichlorophenyl)-6-hydroxynicotinic acid, 95% CAS No. 1261952-45-7

5-(3,4-Dichlorophenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6392415
CAS RN: 1261952-45-7
M. Wt: 284.09 g/mol
InChI Key: WXRTWRUBFNZJHU-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-6-hydroxynicotinic acid, also known as 6-hydroxy-3,4-dichloronitrobenzene, is an important chemical compound used in a wide variety of scientific research applications. It is a hydroxylated derivative of 3,4-dichloronitrobenzene, a compound with a wide range of uses in various industries. This compound is widely used in the synthesis of various organic compounds, and has been studied for its potential biological activities.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-6-hydroxynicotinic acid has a wide range of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as derivatives of 2-thiophenecarboxylic acid, and has been studied for its potential biological activities. It has been used in the synthesis of dyes, and has been found to be a useful inhibitor of the enzyme acetylcholinesterase. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-6-hydroxynicotinic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the nervous system, which can have a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-dichlorophenyl)-6-hydroxynicotinic acid are not fully understood. However, it has been found to have antifungal and anti-inflammatory effects, as well as potential anxiolytic and anticonvulsant effects. In addition, it has been found to be a useful inhibitor of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the nervous system.

Advantages and Limitations for Lab Experiments

The use of 5-(3,4-dichlorophenyl)-6-hydroxynicotinic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also relatively easy to synthesize, and can be used in a variety of different experiments. However, it is important to note that this compound is not without its limitations. It is a relatively unstable compound, and can degrade over time. In addition, it is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 5-(3,4-dichlorophenyl)-6-hydroxynicotinic acid. Further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. In addition, further research is needed to understand the mechanism of action of this compound, and to develop more efficient and cost-effective methods for its synthesis. Finally, further research is needed to explore the potential for using this compound in the synthesis of other compounds, and to develop more efficient methods for its use in laboratory experiments.

Synthesis Methods

The synthesis of 5-(3,4-dichlorophenyl)-6-hydroxynicotinic acid is typically done through a two-step reaction. The first step involves the reaction of 3,4-dichloronitrobenzene with hydrazine hydrate in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 5-hydrazino-3,4-dichloronitrobenzene. The second step involves the reaction of the hydrazino compound with hydrogen peroxide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 5-(3,4-dichlorophenyl)-6-hydroxynicotinic acid.

properties

IUPAC Name

5-(3,4-dichlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-9-2-1-6(4-10(9)14)8-3-7(12(17)18)5-15-11(8)16/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRTWRUBFNZJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CNC2=O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688028
Record name 5-(3,4-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-45-7
Record name 5-(3,4-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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